Scaffold-Level Differentiation: Azetidine (4-Membered) vs. Piperazinone (6-Membered) at Identical Molecular Formula C6H11N3O3
[2-(Azetidin-3-yloxy)acetyl]urea (MW 173.17) and 4-[(aminooxy)acetyl]piperazin-2-one (CAS 112257-43-9, MW 173.17) share the identical molecular formula C6H11N3O3 but differ in their core heterocycle: a strained four-membered azetidine ring versus a six-membered piperazin-2-one ring . Azetidines exhibit ring strain energies of approximately 26–27 kcal/mol, compared to near-zero strain for saturated six-membered rings, resulting in distinct nitrogen basicity (azetidine conjugate acid pKa ≈ 11.3 vs. piperazine pKa ≈ 9.8 for the first protonation) and altered hydrogen-bond acceptor geometry [1]. These scaffold-level differences are known to modulate target binding: in the azetidine-urea oxytocin antagonist series, azetidine-urea bioisosteres of triazole antagonists retained potency while demonstrating selectivity over the vasopressin V1A receptor, a profile attributed to the conformational constraints imposed by the azetidine ring [2]. No head-to-head biological comparison between these two specific compounds has been published.
| Evidence Dimension | Core heterocycle scaffold (ring size, strain, nitrogen basicity) |
|---|---|
| Target Compound Data | Azetidine ring (4-membered); MW 173.17; LogP −1.8303; TPSA 93.45 Ų; 3 H-bond donors |
| Comparator Or Baseline | 4-[(Aminooxy)acetyl]piperazin-2-one: piperazin-2-one ring (6-membered); MW 173.17; LogP ~2.2 (predicted); H-bond donors typically lower (piperazinone lactam NH) |
| Quantified Difference | Ring strain: ~26–27 kcal/mol (azetidine) vs. ~0 kcal/mol (piperazinone); ΔLogP ~4.0 (azetidine-urea more hydrophilic by ~4 log units); H-bond donor count: 3 vs. ≤2 [1] |
| Conditions | Computed physicochemical properties (Leyan datasheet); ring strain from literature values for parent azetidine and piperazine systems |
Why This Matters
The azetidine scaffold imparts substantially higher aqueous solubility (LogP −1.83 vs. ~2.2) and distinct hydrogen-bonding capacity compared to the piperazinone isomer, which directly impacts assay compatibility, formulation behavior, and pharmacophore geometry in medicinal chemistry campaigns.
- [1] Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. Azetidine pKa ~11.3; piperazine pKa1 ~9.8. View Source
- [2] Brown, A. et al. (2010). Identification of a urea bioisostere of a triazole oxytocin antagonist. Bioorg. Med. Chem. Lett., 20(5), 1651–1654. View Source
